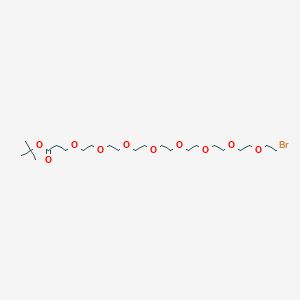

Bromo-PEG8-t-butyl ester

Descripción

Significance of Poly(ethylene glycol) Scaffolds in Molecular Design

Poly(ethylene glycol) scaffolds are fundamental in molecular design due to their ability to enhance the properties of conjugated molecules. creativepegworks.comfcad.com The PEGylation process, which involves the attachment of PEG chains to therapeutic molecules, can significantly improve a drug's pharmacokinetic profile. creativepegworks.comaxispharm.com This often results in a longer circulation time in the bloodstream, reduced clearance by the immune system, and enhanced delivery to target sites. creativepegworks.comaxispharm.com The versatility of PEG allows for its use in various forms, including linear and multi-arm structures, which can be tailored for specific applications like hydrogel preparation and controlled drug release. bocsci.comnih.gov

The use of monodisperse PEG reagents, which consist of molecules of the same length, is particularly advantageous as it ensures the creation of homogeneous products that can be precisely characterized. peptide.commdpi.com This level of control is crucial in the development of complex molecular architectures.

Role of Bifunctional Poly(ethylene glycol) Derivatives in Enabling Chemical Research

Homobifunctional PEGs have identical functional groups at each end, while heterobifunctional PEGs, like Bromo-PEG8-t-butyl ester, have distinct functional groups. bocsci.com This dual functionality allows for sequential and controlled reactions, which is a significant advantage in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). jenkemusa.comchemicalbook.com In ADCs, for instance, heterobifunctional PEGs can improve water solubility and the pharmacokinetic and pharmacodynamic profile of the conjugate. jenkemusa.com

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a heterobifunctional PEG derivative that contains a bromide group at one end and a tert-butyl protected carboxyl group at the other, connected by an eight-unit PEG spacer. chemicalbook.commedkoo.com The bromide is an excellent leaving group, making it suitable for nucleophilic substitution reactions, particularly with thiol groups found in biomolecules. medkoo.comaxispharm.com The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for further conjugation. chemicalbook.commedkoo.com

The hydrophilic nature of the PEG8 spacer enhances the solubility of the molecule in aqueous media. chemicalbook.commedkoo.com These characteristics make this compound a valuable tool in bioconjugation, drug delivery, and surface modification. axispharm.com It is particularly useful in the synthesis of PROTACs and for linking drugs to targeting molecules. chemicalbook.comaxispharm.comchemsrc.com

| Property | Description |

| Functional Group 1 | Bromo |

| Functional Group 2 | t-butyl ester |

| PEG Length | 8 ethylene oxide units |

| Key Features | Heterobifunctional, hydrophilic spacer |

| Primary Applications | PROTAC synthesis, ADC development, bioconjugation |

Scope and Objectives of the Research Outline

Detailed Research Findings on this compound

This section presents a detailed analysis of the chemical and physical properties of this compound, along with its synthesis and applications.

Chemical and Physical Properties

This compound is characterized by its unique molecular structure, which dictates its reactivity and utility in various chemical transformations.

Molecular Structure and Functional Groups:

The core of the molecule is a linear chain of eight repeating ethylene oxide units, which forms the hydrophilic PEG spacer. vulcanchem.com This spacer is flanked by two distinct functional groups: a bromo group (-Br) and a tert-butyl ester group (-COOtBu). chemicalbook.commedkoo.com The bromo group serves as a reactive site for nucleophilic substitution, while the tert-butyl ester acts as a protected carboxylic acid. chemicalbook.commedkoo.com

Physicochemical Characteristics:

The compound is typically a colorless to light yellow liquid. chemicalbook.com The presence of the PEG chain confers solubility in both aqueous and various organic solvents. fcad.comchemicalbook.com Detailed physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1623792-00-6 |

| Molecular Formula | C23H45BrO10 |

| Molecular Weight | 561.51 g/mol |

| Exact Mass | 560.2196 |

| Boiling Point (Predicted) | 557.0±45.0 °C |

| Density (Predicted) | 1.180±0.06 g/cm3 |

| Purity | >95% |

| Storage Conditions | -20°C for long term |

Data sourced from multiple chemical suppliers and databases. medkoo.comchemicalbook.com

Synthesis and Purification

The synthesis of this compound involves a multi-step process that ensures the precise placement of the functional groups. A general synthetic pathway includes the introduction of the bromoacetamide group by reacting bromoacetic acid with an amine-terminated PEG8 intermediate. vulcanchem.com The PEG8 spacer itself is typically formed through the controlled polymerization of ethylene oxide. vulcanchem.com The final step involves the protection of the carboxyl terminus using tert-butyl bromoacetate. vulcanchem.com

Purification is commonly achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure a high degree of purity, typically greater than 95%. vulcanchem.com

Applications in Advanced Chemical Systems

The unique bifunctional nature of this compound makes it a valuable linker in several areas of chemical research.

Role in Bioconjugation:

In bioconjugation, this linker is used to connect biomolecules, such as proteins and peptides, to other molecules or surfaces. axispharm.com The bromo group readily reacts with thiol groups on cysteine residues to form stable thioether bonds. vulcanchem.com The PEG spacer enhances the stability and solubility of the resulting conjugate. axispharm.com

Utility in the Development of Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. bocsci.com PEG linkers, including derivatives like this compound, are crucial in ADC development. bocsci.comadcreview.com They can improve the water solubility and stability of the ADC, prolong its half-life, and reduce its immunogenicity. bocsci.com The bromo group allows for site-specific conjugation to the antibody, which helps in creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR). vulcanchem.com

Application in the Synthesis of PROTACs (Proteolysis Targeting Chimeras):

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is used as a PEG-based linker in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand. chemicalbook.comchemsrc.com

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYTZDPNRZUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45BrO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154672 | |

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623792-00-6 | |

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromo-peg8-t-butyl Ester and Analogues

Strategies for the Construction of the Poly(ethylene glycol) Backbone

The foundation of Bromo-PEG8-t-butyl ester is its discrete eight-unit polyethylene glycol chain. The synthesis of a PEG backbone with a defined length and low dispersity is paramount for the uniformity and predictability of the final conjugate.

Polymerization Techniques for Controlled PEG Length and Monodispersity

Achieving a well-defined PEG chain of a specific length, such as the octaethylene glycol (PEG8) in the target molecule, necessitates advanced polymerization techniques. Traditional polymerization of ethylene oxide often results in a broad distribution of molecular weights (polydispersity). pharmiweb.com For applications requiring uniform linkers, monodisperse or near-monodisperse PEGs are essential. bocsci.com

Living polymerization methods are prominent in achieving this control. These techniques proceed in the absence of chain-terminating or chain-transfer steps, allowing the polymer chains to grow simultaneously. Key living/controlled polymerization techniques include:

Anionic Ring-Opening Polymerization (AROP): This is a prevalent method for synthesizing PEGs with low polydispersity. rsc.orgadvancedsciencenews.com The polymerization of ethylene oxide is typically initiated by a nucleophile, such as an alkoxide, in a controlled manner. vaia.com By carefully controlling the ratio of monomer to initiator, the chain length can be precisely managed. rsc.org Metal-free AROP, using phosphazene bases like t-BuP4 with hydroxyl initiators, also provides well-defined PEGs. mpg.dersc.org

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymer's molecular weight, architecture, and functionality. sigmaaldrich.comnumberanalytics.com These methods can be adapted to create well-defined PEG structures. For instance, RAFT/MADIX aqueous emulsion polymerization has been used to synthesize PEG-b-poly(vinyl acetate) block copolymers. rsc.org

Stepwise Synthesis: For producing truly monodisperse PEGs, a stepwise approach is often employed. This involves the sequential addition of ethylene glycol units. beilstein-journals.org This method can be laborious but offers the highest level of precision. Iterative approaches using larger, pre-formed PEG building blocks (e.g., an octagol, EG8) can streamline this process. rsc.org

| Polymerization Technique | Control over Molecular Weight | Monodispersity | Key Features |

| Anionic Ring-Opening Polymerization (AROP) | High | Narrow (Đ ≈ 1.03 - 1.09) rsc.org | Sensitive to impurities; requires stringent reaction conditions. rsc.org |

| Controlled Radical Polymerization (CRP) | High | Narrow | Versatile for a wide range of monomers and allows for complex architectures. sigmaaldrich.com |

| Stepwise Synthesis | Precise | Monodisperse | Often involves protecting group chemistry; can be resource-intensive. beilstein-journals.org |

Terminal Functionalization Approaches

Once the PEG8 backbone is synthesized, the next critical phase is the introduction of the terminal bromide and tert-butyl ester groups in a controlled and selective manner.

Regioselective Esterification for tert-Butyl Ester Formation

The introduction of the tert-butyl ester group requires a regioselective reaction to ensure only one terminus of the PEG chain is modified. This is typically achieved by starting with a mono-protected PEG derivative, such as a monomethoxy-PEG-hydroxyl or a similar precursor where one hydroxyl group is masked.

The tert-butyl ester itself serves as a protecting group for the carboxylic acid functionality. nanosoftpolymers.com This protection is crucial as it prevents the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps, such as the introduction of the bromide. cd-bioparticles.net The tert-butyl group can be readily removed under acidic conditions to liberate the free carboxylic acid for conjugation. nanosoftpolymers.comacs.org

A common method for forming the ester linkage is Steglich esterification . This reaction utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the condensation between a carboxylic acid and an alcohol. mdpi.comsapub.org In the context of this compound synthesis, this would involve reacting a mono-protected PEG8-alcohol with a tert-butyl-containing carboxylic acid derivative.

Controlled Introduction of the Bromide Moiety

The final step in the synthesis is the conversion of the remaining terminal hydroxyl group into a bromide. The bromide is an excellent leaving group, making it highly suitable for subsequent nucleophilic substitution reactions in applications like PROTAC synthesis or bioconjugation. nih.govsigmaaldrich.com

Several methods exist for the bromination of hydroxyl-terminated polymers:

One effective method involves the use of diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) in combination with a bromide source like tetrabutylammonium bromide (TBAB). rsc.org This system allows for the quantitative conversion of hydroxyl groups to bromides under mild conditions.

Reaction with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) are also established methods for converting alcohols to alkyl bromides, and these can be adapted for PEG polymers. researchgate.net

The synthesis of a heterobifunctional PEG linker like this compound requires a strategic sequence of reactions to ensure the correct placement of each functional group. For example, one could start with a commercially available HO-PEG-COOtBu derivative and then perform the bromination of the hydroxyl group. broadpharm.com

Advanced Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and environmental responsibility. These principles are reflected in the development of advanced pathways for producing complex molecules like this compound.

One-Pot Synthetic Procedures and Green Chemistry Considerations

One-pot synthesis , where multiple reaction steps are carried out in the same reaction vessel, offers significant advantages by minimizing purification steps, reducing solvent waste, and saving time. beilstein-journals.org For instance, a one-pot approach for stepwise PEG elongation has been developed using a base-labile protecting group, which simplifies the process from three steps in two pots to two steps in one pot. beilstein-journals.orgbeilstein-journals.org Similarly, the synthesis of monofunctionalized oligoethylene glycols has been achieved in one pot through the ring-opening of macrocyclic sulfates followed by hydrolysis. acs.org Such strategies could be adapted for the efficient synthesis of this compound and its analogues.

Green chemistry principles are increasingly being integrated into PEG synthesis. This includes:

Solvent-free synthesis: Mechanochemistry, using methods like ball milling, provides a green approach by minimizing or eliminating the use of hazardous solvents. mdpi.com

Use of green solvents: Polyethylene glycol itself is considered a green reaction medium due to its biodegradability, low toxicity, and recyclability. nsf.govsioc-journal.cnrsc.orgacs.org It can be used as a solvent for various organic reactions, potentially simplifying the synthesis and purification of PEG derivatives.

Catalyst efficiency and recyclability: Developing reactions that use efficient and recyclable catalysts is a key aspect of green chemistry. rsc.orgajgreenchem.com

Chemo-Enzymatic Synthesis of Related tert-Butyl Esters

The synthesis of tert-butyl esters, particularly those linked to polyethylene glycol (PEG) chains, can be effectively achieved through chemo-enzymatic methods. These approaches leverage the high selectivity of enzymes, often in conjunction with chemical steps, to produce the desired compounds under mild conditions.

Lipases are a prominent class of enzymes used for esterification and transesterification reactions. scielo.br Specifically, Candida antarctica Lipase B (CALB) is frequently employed for the synthesis of tert-butyl esters. In a typical chemo-enzymatic process for a related compound, a precursor methyl ester, such as methyl 12-hydroxy-4,7,10-trioxadodecanoate, can undergo transesterification with tert-butyl alcohol. This reaction is catalyzed by a lipase and is typically conducted in a non-aqueous medium at moderate temperatures, such as 30–40°C, with yields reaching up to 65%. The use of enzymes like lipases allows for high selectivity, minimizing the need for extensive protection and deprotection steps for other functional groups within the molecule. scielo.br

Another enzymatic approach involves cyclodextrin glucanotransferases (CGTases), which have been shown to glycosylate tertiary alcohols like tert-butyl alcohol. mdpi.com While this method produces glycosides rather than simple esters, it demonstrates the capability of enzymes to handle the steric bulk of the tert-butyl group. mdpi.com The reaction proceeds under mild conditions, using starch as a donor substrate. mdpi.com

Furthermore, enzymes capable of selectively hydrolyzing tert-butyl esters have been identified, such as a novel lipase from Burkholderia sp. YY62. nih.gov While this is a hydrolytic process, the reverse reaction (esterification) is often achievable under controlled conditions with low water activity. scielo.br Such enzymes, which can operate on sterically hindered esters, indicate the potential for synthesizing complex structures like this compound. scielo.brnih.gov The development of specialized peptiligase variants, such as omniligase-1, also provides a pathway for the efficient ligation of peptide C-terminal esters, showcasing the versatility of enzymatic tools in complex molecule synthesis. uva.nl

Table 1: Chemo-Enzymatic Synthesis of Related tert-Butyl Esters

| Enzyme/Catalyst | Substrate(s) | Product Type | Key Parameters | Yield | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Methyl 12-hydroxy-4,7,10-trioxadodecanoate, tert-butyl alcohol | Hydroxy-PEG-t-butyl ester | Non-aqueous media, 30–40°C | Up to 65% | |

| Cyclodextrin Glucanotransferase (CGTase) | Starch, tert-butyl alcohol | tert-butyl-α-D-glucoside | 60°C, aqueous buffer | ~13 g/L product | mdpi.com |

| Lipase from Burkholderia sp. YY62 | t-butyl octanoate (for hydrolysis) | Octanoic acid | pH 7.0, 28°C (for hydrolysis) | N/A for synthesis | nih.gov |

| Omniligase-1 | Peptide C-terminal ester, Amino-functionalized molecule | Peptide Ligation Product | Aqueous buffer, Room temp. | High | uva.nl |

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity for PEGylated compounds like this compound is critical for their subsequent applications. The inherent polydispersity and oily nature of many PEG derivatives present significant purification challenges. thieme-connect.comwikipedia.org A variety of chromatographic and non-chromatographic techniques are employed to isolate the target compound from reaction mixtures containing unreacted starting materials, by-products, and PEG oligomers of varying lengths. wikipedia.orgbocsci.com

Chromatographic Techniques:

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEG derivatives. bocsci.com It separates molecules based on differences in hydrophobicity. For a molecule like this compound, the non-polar stationary phase of an RP-HPLC column interacts with the hydrophobic components of the molecule, allowing for separation from more polar impurities. bocsci.com RP-HPLC can also be used to separate positional isomers and assess the purity of the final product. bocsci.comresearchgate.net

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. bocsci.com This method is particularly effective for removing low molecular weight impurities, such as unreacted PEG starting materials or hydrolysis by-products, from the larger PEGylated product. bocsci.com However, SEC can suffer from low loading capacity and limited resolution, especially when separating molecules of similar sizes. researchgate.net

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. bocsci.com Although this compound is neutral, IEX can be used to purify precursors or derivatives that possess a charge. The PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin and enabling separation of species with different degrees of PEGylation or positional isomers. bocsci.comresearchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under aqueous, non-denaturing conditions. researchgate.netgoogle.com It is a useful supplementary tool to IEX and can be used to purify PEG derivatives based on size and end-group functionality. google.com A process utilizing a Butyl or Phenyl HIC resin has been specifically developed for purifying PEG-bis-vinylsulfone, separating it from high molecular weight PEG impurities and mono-functionalized species. google.com

Polystyrene-Divinylbenzene (PS-DVB) Bead Chromatography: A preparative scale purification method using PS-DVB beads with an ethanol/water eluent has been reported for PEG derivatives. nih.gov This approach has achieved purity levels greater than 99% at the gram scale and avoids the use of toxic solvents. nih.gov

Non-Chromatographic Techniques:

Complexation and Precipitation: A novel purification strategy involves the complexation of PEG-containing molecules with magnesium chloride (MgCl₂). thieme-connect.com In the presence of dichloromethane (CH₂Cl₂) and a THF additive, oily PEG derivatives can form a solid complex with MgCl₂, which precipitates out of the solution. thieme-connect.com This allows for the separation of the desired PEG derivative from impurities. The complex can then be broken, and the pure PEG compound recovered through an aqueous workup. thieme-connect.com This method has been shown to yield purities as high as 99.6%. thieme-connect.com

Aqueous Two-Phase System (ATPS): ATPS, using a polyethylene glycol/dextran system, can be employed to isolate and purify PEGylated molecules. nih.gov This method partitions molecules between two immiscible aqueous phases, allowing for the separation of the target compound from proteins and other contaminants. nih.gov

Table 2: Purification and Isolation Methodologies

| Methodology | Principle of Separation | Application/Advantages | Achievable Purity | Reference |

|---|---|---|---|---|

| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of isomers and impurities. | >95% | bocsci.com |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Efficient removal of low molecular weight by-products and unreacted PEG. | Varies | bocsci.com |

| Ion Exchange Chromatography (IEX) | Net Charge | Separation of charged precursors and positional isomers. | Varies | bocsci.comresearchgate.net |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Purification based on size and end-group functionality in aqueous media. | High | researchgate.netgoogle.com |

| PS-DVB Bead Chromatography | Adsorption | Preparative scale, avoids toxic solvents. | >99% | nih.gov |

| MgCl₂ Complexation | Selective Precipitation | Isolation of oily PEGs as solid complexes, high recovery. | 95.9-99.6% | thieme-connect.com |

| Aqueous Two-Phase System (ATPS) | Partitioning between Phases | Gentle, non-denaturing separation from biological contaminants. | High | nih.gov |

Chemical Reactivity and Derivatization of Bromo-peg8-t-butyl Ester

Nucleophilic Substitution Reactions at the Bromide Terminus

The terminal bromide of Bromo-PEG8-t-butyl ester is a key functional group that readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules. axispharm.combroadpharm.commedkoo.com

Kinetics and Thermodynamics of Substitution Reactions

Nucleophilic substitution at the primary alkyl bromide of this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This is a one-step, concerted process that passes through a single transition state. libretexts.org

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, following second-order kinetics. libretexts.org

Rate = k[R-Br][Nu⁻]

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of SN2 reactions suggest that the reaction rate is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

The thermodynamics of the substitution are dictated by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed. Given that bromide is a good leaving group, these reactions are typically thermodynamically favorable with a wide range of common nucleophiles.

Coupling with Heteroatom Nucleophiles (e.g., Amines, Thiols, Azides)

The electrophilic nature of the carbon bearing the bromide allows for efficient coupling with various heteroatom nucleophiles.

Amines: Primary and secondary amines can displace the bromide to form the corresponding secondary or tertiary amines, respectively. These reactions are fundamental for introducing amine-containing biomolecules or other functionalities.

Thiols: Thiol groups are excellent nucleophiles for SN2 reactions and react readily with the bromo-PEG moiety to form a stable thioether linkage. vulcanchem.com This reaction is commonly employed for labeling proteins and peptides at cysteine residues. vulcanchem.com

Azides: The azide ion (N₃⁻) is a potent nucleophile that efficiently displaces the bromide to yield an azido-terminated PEG chain. masterorganicchemistry.com The resulting azide can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups. dcchemicals.com

| Nucleophile | Product Type | Typical Reaction Conditions | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Amine-PEG8-t-butyl ester | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), RT to moderate heat | Introduction of amine functionalities for further derivatization. |

| Thiol (R-SH) | Thioether-PEG8-t-butyl ester | Base (e.g., K₂CO₃), Solvent (e.g., DMF), pH 7-8 for protein labeling vulcanchem.com | Stable linkage to cysteine residues in proteins or other thiol-containing molecules. vulcanchem.com |

| Sodium Azide (NaN₃) | Azido-PEG8-t-butyl ester | Solvent (e.g., DMF, DMSO), RT to moderate heat | Creates a versatile handle for "click chemistry" conjugations. dcchemicals.commasterorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Strategies for Bromide Functionalization

Beyond classical SN2 reactions, the bromide terminus can be functionalized using palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-PEG ester with an organoboronic acid or its ester derivative in the presence of a palladium catalyst and a base. It allows for the formation of a C-C bond, enabling the attachment of aryl or vinyl groups. Research on related substrates, such as PEG esters of bromo-substituted benzoates, has shown high conversion rates with aryl boronic acids using palladium acetate in water under microwave irradiation. mdpi.com For sterically demanding arylboronic acids, catalyst systems like Pd(dba)₂ with tri(o-tolyl)phosphine have proven effective for coupling with alkyl α-bromoacetates. nih.gov The choice of base is crucial, and for substrates with base-labile groups like esters, milder bases such as potassium fluoride (KF) can be used. organic-chemistry.org

Cyanation: The bromide can be converted to a nitrile group (-CN) via palladium-catalyzed cyanation. This transformation typically uses a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). The reaction is often challenged by catalyst deactivation by the cyanide ions. nih.gov However, protocols have been developed for the efficient cyanation of various aryl halides using palladium catalysts, sometimes in aqueous PEG mixtures, which can be applicable to bromo-PEG substrates. thieme-connect.deresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) mdpi.comorganic-chemistry.org | K₂CO₃, KF, or Cs₂CO₃ in solvents like water, DMF, or toluene mdpi.comorganic-chemistry.org | Aryl-PEG8-t-butyl ester |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd/C or Pd(OAc)₂ with a phosphine ligand nih.govresearchgate.net | Base (e.g., K₂CO₃), Solvent (e.g., DMF, PEG/H₂O) researchgate.netua.es | Cyano-PEG8-t-butyl ester |

Selective Deprotection of the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is a key step to unmask the carboxylate for subsequent reactions, such as amide bond formation.

Acid-Catalyzed Hydrolysis Mechanisms

The deprotection of the t-butyl ester is typically achieved under acidic conditions. medkoo.combiochempeg.com Unlike the hydrolysis of simple alkyl esters (like methyl or ethyl esters) which often proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, t-butyl esters primarily hydrolyze via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. stackexchange.com

The AAL1 mechanism involves the following steps:

Protonation: The acid catalyst (e.g., trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the ester.

Carbocation Formation: The C-O bond between the oxygen and the tertiary carbon cleaves, leading to the formation of a relatively stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. This step is typically the rate-determining step.

Deprotonation of Carbocation: The t-butyl cation is then deprotonated, usually by the conjugate base of the acid catalyst, to form isobutylene gas. stackexchange.com

This mechanism is favored because of the high stability of the intermediate tertiary carbocation. The reaction is often performed using strong acids like neat TFA or a solution of TFA in a solvent like dichloromethane (DCM). rsc.org

Chemoselective Deprotection in the Presence of Other Labile Groups

In many synthetic applications, it is necessary to selectively cleave the t-butyl ester without affecting other acid-sensitive protecting groups that may be present in the molecule, such as the tert-butoxycarbonyl (Boc) group or the fluorenylmethyloxycarbonyl (Fmoc) group.

While both t-butyl esters and Boc groups are cleaved by strong acids like TFA, their relative lability can be exploited to achieve selectivity. The Boc group is generally more sensitive to acid than the t-butyl ester. For instance, it has been shown that HCl in dioxane can selectively deprotect a Boc group in the presence of a t-butyl ester. researchgate.net

Conversely, achieving selective deprotection of the t-butyl ester in the presence of a Boc group is more challenging but can be accomplished using specific Lewis acid systems. thieme-connect.com One notable method employs zinc bromide (ZnBr₂) in dichloromethane (DCM). sigmaaldrich.comscite.aisigmaaldrich.comresearchgate.netnih.gov This system has been shown to effectively hydrolyze t-butyl esters while leaving Boc groups and other acid-labile groups like trityl groups largely intact, although the Boc group can also be labile under these conditions. sigmaaldrich.comresearchgate.net The selectivity is believed to arise from the coordination of the Lewis acid to the ester oxygen, facilitating its cleavage.

Ytterbium triflate (Yb(OTf)₃) has also been reported as a mild and effective catalyst for the selective deprotection of t-butyl esters in the presence of Z (benzyloxycarbonyl) and Fmoc protecting groups. niscpr.res.in Another method uses cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile to selectively cleave t-butyl esters in the presence of N-Boc groups. thieme-connect.comthieme-connect.com

| Protecting Group to Preserve | Reagent for t-Butyl Ester Cleavage | Solvent | Selectivity Outcome |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | ZnBr₂ sigmaaldrich.comresearchgate.net | DCM sigmaaldrich.comresearchgate.net | Good selectivity, though Boc can be labile. sigmaaldrich.comresearchgate.net |

| Boc (tert-butoxycarbonyl) | CeCl₃·7H₂O / NaI thieme-connect.comthieme-connect.com | Acetonitrile thieme-connect.comthieme-connect.com | High selectivity for t-butyl ester cleavage. thieme-connect.comthieme-connect.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | ZnBr₂ researchgate.net | DCM researchgate.net | Successful selective deprotection reported. researchgate.net |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Yb(OTf)₃ niscpr.res.in | Nitromethane niscpr.res.in | Excellent selectivity reported. niscpr.res.in |

Alternative Deprotection Strategies and Reaction Optimization

The standard method for deprotecting t-butyl esters involves the use of strong acids like trifluoroacetic acid (TFA). rsc.orgiris-biotech.de However, harsh acidic conditions can be detrimental to sensitive functional groups within a molecule. acs.org This has led to the development of alternative, milder deprotection strategies and the optimization of reaction conditions to enhance selectivity and yield.

One alternative approach utilizes Lewis acids. For instance, zinc bromide (ZnBr2) in dichloromethane (DCM) has been shown to chemoselectively hydrolyze t-butyl esters in the presence of other acid-labile protecting groups. acs.org While effective for some substrates, N-Boc and N-trityl groups were found to be unstable under these conditions. acs.org Another method employs a cerium(III) chloride (CeCl3·7H2O) and sodium iodide (NaI) system in refluxing acetonitrile. organic-chemistry.org This system can selectively cleave t-butyl esters while preserving N-Boc groups, which is a reversal of the usual selectivity seen with strong acids. organic-chemistry.org Optimization of this method revealed that pre-refluxing the CeCl3·7H2O-NaI mixture for 24 hours prior to the addition of the substrate was crucial for achieving high selectivity. organic-chemistry.org

The combination of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), and triethylsilane offers a mild method for OtBu deprotection. acs.orgorganic-chemistry.org This catalytic system facilitates the cleavage of the C-O bond in t-butyl esters, ethers, and carbonates under mild conditions, with triethylsilane accelerating the reaction. organic-chemistry.org

Reaction conditions can also be optimized to favor deprotection. For example, in studies involving ytterbium triflate (Yb(OTf)3) as a catalyst, it was noted that higher catalyst loading or prolonged reaction times could lead to the undesired deprotection of t-butyl ethers. researchgate.net Conversely, lowering the reaction temperature was found to improve the yield of the protected product, indicating a delicate balance between protection and deprotection. researchgate.net

Aqueous phosphoric acid has been reported as an environmentally friendly, mild, and selective reagent for the deprotection of t-butyl esters, ethers, and carbamates. organic-chemistry.org This method tolerates other sensitive groups like benzyl esters, TBDMS ethers, and Cbz carbamates. organic-chemistry.org

For situations where both N-Boc and t-butyl ester groups are present and orthogonal deprotection is not possible, specific conditions have been developed. Using methanesulfonic acid in the presence of t-butyl acetate has been shown to selectively remove the N-Boc group while leaving the t-butyl ester intact. researchgate.net

The following table summarizes various alternative deprotection strategies for t-butyl esters:

| Reagent/System | Conditions | Substrate Compatibility | Reference |

| ZnBr₂ in DCM | - | Chemoselective for t-butyl esters; N-Boc and N-trityl groups are labile. | acs.org |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Preserves N-Boc groups. | organic-chemistry.org |

| Magic Blue (MB•+) / Triethylsilane | Mild conditions | Cleaves t-butyl esters, ethers, and carbonates. | acs.orgorganic-chemistry.org |

| Aqueous Phosphoric Acid | Mild conditions | Tolerates benzyl esters, TBDMS ethers, Cbz carbamates. | organic-chemistry.org |

| Methanesulfonic Acid / t-Butyl Acetate | CH₂Cl₂ | Selectively removes N-Boc in the presence of t-butyl ester. | researchgate.net |

Dual Functionality Exploitation in Tandem Reactions

The presence of both a bromo group and a t-butyl protected carboxylate allows for the exploitation of this compound in tandem or sequential reactions. This dual functionality is particularly useful in creating complex molecular architectures in a more streamlined and efficient manner, often in a one-pot synthesis. nih.govethz.ch The bromide allows for the introduction of a variety of functionalities through nucleophilic substitution, while the ester, after deprotection, provides a handle for amide bond formation or other carboxylate chemistries.

The concept of using bifunctional linkers is central to the construction of molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a protein-binding warhead to an E3 ligase ligand. nih.gov The orthogonal nature of the bromo and protected carboxyl groups in this compound is ideal for such applications. For instance, the bromide can react with a thiol or amine on one part of the target molecule, followed by deprotection of the t-butyl ester and subsequent amide coupling with another molecular fragment.

Tandem reactions can be designed where the initial reaction at one terminus triggers or facilitates the second reaction. For example, a palladium-catalyzed isomerization/Heck arylation reaction has been reported, demonstrating a tandem process where an initial transformation creates a substrate for a subsequent reaction. acs.org While not directly involving this compound, this illustrates the principle of tandem catalysis that can be applied to bifunctional molecules.

In the context of polymer and materials science, sequential reactions are used to create functionalized polymers. For example, a thiol-epoxy reaction can be followed by an esterification of the resulting hydroxyl group, allowing for the introduction of two different functionalities in a stepwise manner without the need for protection/deprotection steps. ethz.ch Similarly, the bromo and ester groups of the PEG linker can be reacted in a specific order to build complex polymer structures.

Click chemistry is another powerful tool often used in conjunction with bifunctional linkers. nih.gov For example, the bromo group could be converted to an azide, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netuni-muenchen.de Following this, the t-butyl ester can be deprotected to reveal the carboxylic acid for further functionalization. This sequential approach allows for the precise and efficient assembly of complex bioconjugates. nih.gov

Applications in Bioconjugation and Chemical Biology

Design and Synthesis of Bioconjugates Utilizing Bromo-PEG8-t-butyl ester

The unique trifunctional nature of this compound—comprising a reactive bromide, a hydrophilic PEG chain, and a protected carboxylate—makes it a versatile tool for creating complex bioconjugates. chemicalbook.comcreative-biolabs.comambeed.com The synthesis strategy typically involves two key steps: first, the reaction of the bromo- group with a nucleophile on one molecule, and second, the deprotection of the t-butyl ester to reveal a carboxylic acid, which can then be coupled to a second molecule.

The bromo- group of the linker is particularly useful for the site-specific modification of biomolecules containing thiol groups, such as cysteine residues in proteins and peptides. broadpharm.com This reaction, proceeding via nucleophilic substitution, forms a stable thioether bond. axispharm.com This approach is favored for its ability to control the point of attachment, leading to homogenous conjugates with predictable properties. While bromoacetamides are also used for thiol modification, the reactivity of a simple bromo- group provides a direct means of alkylation. The eight-unit PEG chain not only improves solubility but also acts as a spacer, minimizing potential steric hindrance between the conjugated molecules. axispharm.com

The general scheme for protein modification involves reacting the bromo-end of the linker with a cysteine residue. Subsequently, the t-butyl protecting group can be removed using an acid like trifluoroacetic acid, exposing the carboxyl group for conjugation to another molecule, such as a drug or a dye, using standard carbodiimide chemistry. creative-biolabs.com

In drug delivery, this compound functions as a heterobifunctional linker to connect a targeting moiety, such as an antibody, to a therapeutic agent. axispharm.com This is a core principle in the design of Antibody-Drug Conjugates (ADCs). The bromo- group can be used to attach the linker to the antibody, often through reaction with a cysteine residue. After deprotection, the newly exposed carboxylic acid is used to attach the drug molecule. The PEG8 spacer in this context is crucial, as it helps to improve the solubility and pharmacokinetic profile of the final ADC. axispharm.com

| Parameter | Description | Source |

| Functional Group 1 | Bromide (Br) | chemicalbook.comcreative-biolabs.com |

| Functional Group 2 | t-butyl protected Carboxyl group | chemicalbook.comcreative-biolabs.com |

| Spacer | 8-unit Polyethylene Glycol (PEG8) | chemicalbook.com |

| Key Reactions | Nucleophilic substitution at the bromide; Acid-catalyzed deprotection of the ester | chemicalbook.comcreative-biolabs.com |

Site-Specific Modification of Biomolecules (Proteins, Peptides, Nucleic Acids)

Development of PROTAC Molecules with this compound Linkers

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents designed to degrade specific target proteins within cells. precisepeg.com A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov this compound is frequently used as a building block for synthesizing these critical linkers. chemicalbook.comdcchemicals.com The linker's role is not merely to connect the two ligands; its length, composition, and flexibility are critical for the efficacy of the PROTAC. precisepeg.comexplorationpub.com

The length of the PEG linker is a determining factor in a PROTAC's ability to form a stable and effective ternary complex (POI-PROTAC-E3 ligase). creative-biolabs.com A linker that is too short may cause steric clashes, preventing the two proteins from binding simultaneously. explorationpub.com Conversely, an overly long linker might not bring the proteins into close enough proximity for efficient ubiquitination. explorationpub.com

The inclusion of a PEG spacer, such as the one in this compound, generally increases the hydrophilicity and water solubility of the PROTAC molecule. precisepeg.comjenkemusa.com This can influence the PROTAC's physicochemical properties, including its cellular permeability and potential for oral absorption. jenkemusa.com While longer PEG linkers can sometimes lead to higher degradation efficiency, the optimal length is specific to each target and E3 ligase pair. explorationpub.com For instance, studies on Bruton's tyrosine kinase (BTK) degraders showed that PROTACs with linkers of at least four PEG units retained binding affinity, whereas shorter linkers impaired it. nih.gov

Effective PROTAC linker design requires careful optimization of several factors to ensure potent and selective protein degradation. explorationpub.com

Length and Flexibility : The linker must be long and flexible enough to allow the formation of a productive ternary complex without strain. creative-biolabs.com Alkyl and PEG chains are the most common flexible linkers used. precisepeg.comcreative-biolabs.com The PEG8 unit provides a specific length and degree of flexibility that can be systematically evaluated in a library of potential PROTACs.

Attachment Points : The points where the linker is attached to the POI-binding and E3-binding ligands are crucial. explorationpub.com The exit vector from the ligand should ideally point towards a solvent-exposed region to avoid disrupting the binding of the ligand to its protein. creative-biolabs.com

Selectivity : The linker's structure can influence the selectivity of the PROTAC. Even small changes, like adding a single ethylene glycol unit, have been shown to switch a dual-target degrader into a selective one for a single protein. nih.gov

The systematic variation of linker length, often using PEG units, is a common strategy to identify the most potent PROTAC for a given target. nih.gov

| Linker Parameter | Influence on PROTAC | Source |

| Length | Affects ternary complex formation and stability. | explorationpub.comcreative-biolabs.com |

| Composition (e.g., PEG) | Impacts solubility, cell permeability, and pharmacokinetics. | precisepeg.comjenkemusa.com |

| Attachment Site | Crucial for maintaining ligand binding affinity and enabling ternary complex formation. | explorationpub.comcreative-biolabs.com |

| Flexibility | Allows for optimal orientation of the two proteins for ubiquitination. | creative-biolabs.com |

Influence of PEG Length on PROTAC Efficacy and Cellular Permeability

Fluorescent Labeling and Imaging Probe Development

The heterobifunctional nature of this compound also makes it suitable for the synthesis of fluorescent probes for biological imaging. The linker can be used to conjugate a fluorescent dye to a targeting molecule, such as a peptide or antibody, enabling the visualization of specific biological targets.

The synthesis strategy would involve reacting one end of the linker with the fluorescent dye and the other end with the targeting biomolecule. For example, the bromo- group could be reacted with a thiol-modified dye. Following deprotection of the t-butyl ester, the resulting carboxylic acid could be coupled to an amine group on a targeting peptide. The hydrophilic PEG8 spacer helps to prevent aggregation of the probe and improves its biocompatibility. Research has shown that even short PEG linkers can enhance the performance of optical imaging probes. medkoo.com

Role in Polymer Chemistry and Materials Science

Graft Polymer Synthesis and Architecture Control

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, are a major area of polymer research. The architecture of these copolymers—including the length of the backbone, the length and density of the grafts—dictates their final properties. uni-plovdiv.bg Techniques like the "grafting from" method, where polymer chains are grown directly from an initiator-functionalized backbone, offer excellent control over the resulting polymer structure. nsf.govrsc.org

Controlled Radical Polymerization Initiated by Bromo-PEG8-t-butyl ester

This compound is particularly well-suited for the "grafting from" approach using controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). uni-plovdiv.bgmdpi.com In this process, the carbon-bromine bond in the molecule can be homolytically cleaved in the presence of a transition metal catalyst (typically a copper complex) to generate a radical. mdpi.com This radical then initiates the polymerization of a vinyl monomer, such as styrene or a methacrylate, to grow a polymer chain. mdpi.com

The key to ATRP is the reversible deactivation of the growing polymer chain, where the halogen atom is transferred back from the catalyst complex. mdpi.com This establishes a dynamic equilibrium between a small number of active, propagating chains and a large number of dormant chains, minimizing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com

By first creating a polymer backbone containing multiple pendant groups that can be converted to or already are bromo-ester functionalities (similar to the bromo-ester end of this compound), a macroinitiator is formed. rsc.org Subsequent ATRP of a second monomer from these initiating sites results in a graft copolymer with well-defined side chains. rsc.org The length of the grafted chains can be precisely controlled by adjusting reaction parameters like monomer concentration and polymerization time. This level of control allows for the precise engineering of macromolecular architectures, such as polymer brushes, which have applications in areas ranging from nanotechnology to biomedicine. mpg.detandfonline.com

Table 1: Key Features of this compound in Controlled Polymerization

| Feature | Role in Polymerization | Resulting Polymer Characteristic |

|---|---|---|

| Bromo Group | Serves as an initiator for Atom Transfer Radical Polymerization (ATRP). mdpi.com | Enables the "grafting from" synthesis of polymer chains. nsf.gov |

| PEG Spacer | Provides flexibility and influences solubility. rsc.org | Can impact the conformation and properties of the resulting copolymer. |

| t-Butyl Ester Group | A protected functional group that can be selectively removed. rsc.org | Allows for post-polymerization modification of the graft copolymer. |

Poly(ethylene glycol)-Modified Functional Coatings

The surface modification of materials to impart new properties, such as biocompatibility or resistance to fouling, is a critical aspect of materials science. Poly(ethylene glycol) is widely used for this purpose due to its ability to resist protein adsorption and prevent non-specific interactions. nih.govmdpi.com this compound can be instrumental in creating such PEGylated surfaces.

One effective strategy involves a "grafting from" approach where a surface is first functionalized with an initiator layer. sigmaaldrich.com For instance, a primary polymer layer, such as poly(glycidyl methacrylate) (PGMA), can be deposited on a substrate. sigmaaldrich.com The epoxy groups of the PGMA can then be reacted with a molecule containing both a carboxylic acid and a bromo-functionality, effectively creating a surface-bound ATRP macroinitiator. sigmaaldrich.com this compound, after deprotection of its ester group to reveal the carboxylic acid, can be used in a similar fashion to create an initiator layer that also incorporates the flexible PEG8 spacer.

Once the initiator is anchored to the surface, ATRP can be used to grow dense polymer brushes of a desired monomer. mdpi.com This method allows for the creation of robust, covalently attached coatings. nih.gov By using this compound or similar structures within the initiator layer, the resulting material surface is endowed with the beneficial properties of PEG, leading to functional coatings with enhanced biocompatibility and reduced fouling. nih.gov

Hydrogel Formation and Responsive Materials

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. They are widely used in biomedical applications, including tissue engineering and drug delivery. rsc.orgnih.gov The properties of a hydrogel are largely determined by the chemical nature of the polymer and the density of crosslinks between the chains.

Bifunctional molecules are essential for forming crosslinked hydrogel networks. nofamerica.com this compound possesses two distinct reactive ends, making it a potential candidate as a crosslinking agent. The bromo- end can participate in nucleophilic substitution reactions, while the t-butyl ester end, after deprotection to a carboxylic acid, can be activated to react with other functional groups like amines to form stable amide bonds. rsc.org For example, it could be used to crosslink amine-containing polymers. frontiersin.org

Furthermore, the t-butyl ester group introduces the possibility of creating stimuli-responsive materials. This ester bond is stable under neutral and basic conditions but can be cleaved under acidic conditions to yield a free carboxylic acid. rsc.orgbroadpharm.comcd-bioparticles.net If this compound is used as a crosslinker in a hydrogel network, the cleavage of the ester linkage in an acidic environment would lead to a reduction in crosslink density. This could cause the hydrogel to swell or degrade, enabling the controlled release of an encapsulated therapeutic agent. nih.gov This pH-responsive behavior is a highly sought-after characteristic for smart drug delivery systems designed to target acidic microenvironments, such as those found in tumors or sites of inflammation. nih.gov

Nanomaterial Surface Modification and Stabilization

The functionalization of nanoparticle surfaces is crucial for their use in biomedical applications. mdpi.com Unmodified nanoparticles are often rapidly cleared from circulation by the immune system and may aggregate in biological fluids. nih.gov Coating nanoparticles with PEG, a process known as PEGylation, is a common strategy to increase their stability, prolong circulation time, and improve biocompatibility. nih.govmdpi.comacs.org

This compound is an ideal candidate for the surface modification of nanoparticles using a "grafting from" strategy. mdpi.com The molecule can be anchored to the nanoparticle surface through its ester/carboxyl functionality. For instance, after deprotection, the carboxylic acid can be coupled to amine groups on the surface of a nanoparticle. Alternatively, for metal nanoparticles like gold, a thiol-terminated version of the PEG linker could be used for anchoring. acs.org

Once the PEG-bromo initiator is attached to the nanoparticle surface, ATRP can be initiated to grow polymer chains of another monomer directly from the surface. mdpi.com This creates a dense, covalently attached polymer brush layer that provides steric stabilization, preventing the nanoparticles from aggregating. nih.gov This approach offers superior stability compared to the simple physical adsorption of polymers onto the nanoparticle surface. mdpi.com The resulting core-shell structure effectively shields the nanoparticle core, reduces non-specific uptake by cells, and enhances its performance in targeted drug delivery and diagnostic applications. nih.govnih.gov

Table 2: Applications of this compound in Materials Science

| Application Area | Method of Action | Key Benefit |

|---|---|---|

| Graft Polymer Synthesis | Acts as an ATRP initiator for "grafting from" polymerization. mdpi.com | Precise control over polymer architecture and properties. uni-plovdiv.bg |

| Functional Coatings | Component of surface-anchored initiator layers for growing polymer brushes. sigmaaldrich.com | Creates robust, PEGylated surfaces with anti-fouling properties. nih.gov |

| Hydrogel Formation | Potential bifunctional crosslinker. nofamerica.com | Can form networks; the t-butyl ester allows for pH-responsive degradation. nih.gov |

| Nanomaterial Stabilization | Surface-anchored initiator for grafting polymer shells onto nanoparticles. mdpi.com | Improves colloidal stability and biocompatibility of nanoparticles. nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Functionalizations

The utility of Bromo-PEG8-t-butyl ester as a chemical tool is defined by the reactivity of its two terminal functional groups: the bromo group, which is susceptible to nucleophilic substitution, and the t-butyl ester, which can be cleaved under acidic conditions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product formation.

Transition State Analysis of Nucleophilic Substitutions

The primary functionalization pathway for the bromo- end of the molecule involves nucleophilic substitution. In this reaction, a nucleophile (Nu:⁻) displaces the bromide ion (Br⁻), forming a new covalent bond with the terminal carbon of the PEG chain. The precise mechanism of this substitution, whether it proceeds via a concerted (S(_N)2) or a stepwise (S(_N)1) pathway, is dependent on several factors including the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

For a primary alkyl halide like this compound, the S(_N)2 mechanism is generally favored. chemguide.co.ukmasterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of stereochemistry at the carbon center, though for an achiral PEG chain, this is not a primary consideration. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the this compound and the nucleophile, classifying it as a bimolecular reaction. libretexts.org

A transition state for the S(_N)2 reaction on this compound would involve a trigonal bipyramidal geometry at the terminal carbon, where both the incoming nucleophile and the outgoing bromide are partially bonded. masterorganicchemistry.comlibretexts.org Computational analysis can model the energy of this transition state, providing insight into the activation energy of the reaction.

While less likely, an S(_N)1 mechanism could occur under specific conditions, such as with a very poor nucleophile in a protic solvent. This pathway involves a slow, rate-limiting step where the C-Br bond ionizes to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org The stability of the resulting primary carbocation is low, making this pathway less favorable compared to the S(_N)2 mechanism for this specific compound. chemguide.co.uk

Table 1: Comparison of S(_N)1 and S(_N)2 Mechanisms for this compound Functionalization

| Feature | S(_N)2 Mechanism | S(_N)1 Mechanism |

|---|---|---|

| Rate Law | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |

| Molecularity | Bimolecular libretexts.org | Unimolecular libretexts.org |

| Reaction Step | Single, concerted step masterorganicchemistry.comlibretexts.org | Two steps with a carbocation intermediate libretexts.org |

| Stereochemistry | Inversion of configuration masterorganicchemistry.com | Racemization |

| Favored by | Strong nucleophiles, aprotic solvents | Weak nucleophiles, protic solvents |

| Likelihood | High | Low |

Computational Modeling of Deprotection Pathways

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). nih.gov Computational modeling can be employed to investigate the mechanism of this acid-catalyzed hydrolysis.

The deprotection is believed to proceed through a mechanism involving the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent step involves the cleavage of the C-O bond to form a stable tert-butyl cation and the carboxylic acid. The formation of the relatively stable tert-butyl carbocation is a key driving force for this reaction. nih.gov In some cases, to prevent the tert-butyl cation from reacting with other nucleophilic sites in the molecule, a scavenger such as triethylsilane may be added. researchgate.net

Computational studies can map the potential energy surface of this reaction, identifying the transition states and intermediates. These models can help in understanding the reaction kinetics and optimizing the deprotection conditions to ensure complete removal of the t-butyl group without affecting other parts of the molecule or any conjugated moiety. The choice of acid and solvent can be guided by these computational insights to achieve selective deprotection, especially in complex molecules where other acid-sensitive groups might be present. acs.org

Conformational Analysis of this compound and Conjugates

In aqueous solutions, PEG chains are generally described as adopting a random coil structure. nist.govbiopharminternational.com However, X-ray analysis has shown that PEG can also form helical structures, often stabilized by water molecules. biopharminternational.com Molecular dynamics simulations have shown that PEG chains on protein surfaces can exist in a folded state rather than an extended one. nih.gov For a relatively short PEG chain like PEG8, the conformation is likely a dynamic equilibrium between various extended and more compact, globular forms.

When conjugated to other molecules, such as proteins or nanoparticles, the conformation of the PEG chain can be influenced by its interaction with the conjugate partner. Two predominant models describe the conformation of PEG in such conjugates:

Dumbbell Model : In this model, the PEG chain and the conjugated molecule behave as two separate, relatively unperturbed entities connected by a linker. The PEG chain maintains a random coil structure adjacent to the other molecule. nist.govacs.org

Shroud Model : This model proposes that the PEG chain wraps around the surface of the conjugated molecule, creating a protective layer or "shroud." nist.govacs.org

Table 2: Predominant Conformational Models for PEG Conjugates

| Model | Description | Relevance to this compound Conjugates |

|---|---|---|

| Random Coil | Flexible, disordered chain conformation in solution. nist.govbiopharminternational.com | Likely the predominant conformation of the free this compound in solution. |

| Dumbbell Model | PEG chain and conjugate act as distinct entities. nist.govacs.org | Probable model for conjugates with small molecules. |

| Shroud Model | PEG chain wraps around the conjugate. nist.govacs.org | Less likely for small molecule conjugates, but possible with larger biomolecules. |

Interactions with Solvent Environments and Biological Milieus

The interaction of this compound with its surroundings is a critical aspect of its behavior, particularly in biological applications. The amphiphilic nature of the PEG chain, with its hydrophilic ether oxygens and more hydrophobic ethylene backbone, governs its solubility and interactions with different solvents and biological components. biopharminternational.com

In aqueous environments, the ether oxygens of the PEG chain can form hydrogen bonds with water molecules, contributing to its water solubility. biopharminternational.com Molecular dynamics simulations have shown that PEG can influence the structure of surrounding water, creating a favorable hydrogen bond network. tandfonline.com This hydration shell plays a significant role in the biocompatibility of PEGylated molecules.

Solvatochromic studies, which use dye probes to measure solvent properties, have shown that aqueous PEG solutions exhibit lower dipolarity/polarizability and hydrogen-bond donating acidity compared to pure water. rsc.orgresearchgate.net Conversely, the hydrogen-bond accepting basicity increases with the addition of PEG. rsc.orgresearchgate.net These findings suggest that this compound can alter the local microenvironment, which can have implications for its reactivity and interactions with other molecules.

In biological milieus, the PEG chain is known to create a "steric shield" that can reduce the recognition of conjugated molecules by the immune system and proteolytic enzymes. biopharminternational.comnih.gov This is a key principle behind the use of PEGylation to increase the circulation half-life of therapeutic proteins. nist.gov Molecular dynamics simulations have provided insights into these steric shielding effects, showing how PEG chains can limit the interaction between a conjugated protein and other biomolecules. nih.gov The flexibility and hydration of the PEG chain are central to this shielding effect. biopharminternational.com

Table 3: Key Interactions of this compound with its Environment

| Environment | Key Interactions | Consequence |

|---|---|---|

| Aqueous Solution | Hydrogen bonding between ether oxygens and water. biopharminternational.com | High water solubility. |

| Alteration of local solvent properties (dipolarity, H-bonding). rsc.orgresearchgate.net | Can influence local reactivity. | |

| Biological Milieu | Formation of a hydration shell. tandfonline.com | Contributes to biocompatibility. |

| Steric shielding of conjugated molecules. biopharminternational.comnih.gov | Reduced immunogenicity and proteolysis of conjugates. |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques

Spectroscopy is indispensable for elucidating the molecular structure of Bromo-PEG8-t-butyl ester, with each technique providing unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the precise atomic arrangement of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the large singlet corresponding to the nine equivalent protons of the t-butyl group is one of the most characteristic signals. The extensive polyethylene glycol chain produces a series of overlapping multiplets in the spectrum. Protons closer to the electronegative bromine atom and the ester functional group will be shifted further downfield. youtube.com The integration of these signals, which corresponds to the number of protons, is used to verify the structure. youtube.com For instance, the t-butyl group should integrate to 9 protons, while the various methylene groups of the PEG chain would account for the remaining protons.

¹³C NMR provides complementary information by detecting the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the t-butyl group, and the multiple carbons of the PEG linker. mdpi.com The carbon atom bonded to the bromine would also have a characteristic chemical shift.

Table 1: Expected NMR Chemical Shifts for this compound

| Functional Group | Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| t-Butyl Ester | -C(CH₃)₃ | ~1.45 (singlet) | ~81 (quaternary C), ~28 (methyl C) |

| Ester | -C(=O)O- | - | ~170 (carbonyl C) |

| PEG Chain | -O-CH₂-CH₂-O- | ~3.6-3.8 (multiplets) | ~68-71 |

| Bromoethyl Terminus | -CH₂-Br | ~3.5 (triplet) | ~30 |

Note: Expected values are based on general principles and data for similar functional groups. Actual shifts may vary depending on the solvent and experimental conditions. carlroth.com

Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the expected exact mass is 560.2196 amu and the molecular weight is approximately 561.51 g/mol . medkoo.com

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks of almost equal intensity, [M]+ and [M+2]+, separated by two mass units, which is a definitive indicator of a bromine-containing compound. docbrown.infolibretexts.org

Fragmentation analysis can further corroborate the structure. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements. libretexts.org For this compound, characteristic fragments would likely include:

Loss of the t-butyl group ([M-57]⁺).

Cleavage of the carbon-bromine bond.

Sequential loss of ethylene glycol units (-CH₂CH₂O-) from the PEG chain.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several prominent absorption bands:

A strong, sharp peak around 1735-1745 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the t-butyl ester group. uniroma1.itresearchgate.net

A strong, broad band in the 1100-1250 cm⁻¹ region, characteristic of the C-O (ether) stretching vibrations within the polyethylene glycol chain. uniroma1.it

C-H stretching vibrations from the alkyl portions of the molecule, typically appearing in the 2850-3000 cm⁻¹ range. docbrown.infolibretexts.org

A peak in the 500-750 cm⁻¹ region corresponding to the C-Br stretching vibration. docbrown.info

Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and can be used to confirm the C-C backbone and C-H bonds. googleapis.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | ~1740 researchgate.net | Strong |

| Ether (PEG) | C-O Stretch | ~1100 uniroma1.it | Strong |

| Alkane | C-H Stretch | 2850-2975 docbrown.info | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Purity levels are often reported to be greater than 95% or 98% based on HPLC analysis. medkoo.combroadpharm.com A reversed-phase HPLC method, typically using a C18 column, is employed where a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. The compound is separated from more polar or less polar impurities.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The area under the peak for this compound in a sample can then be compared to this curve to determine its concentration precisely. usherbrooke.ca HPLC analysis is crucial for quality control, ensuring that starting materials and by-products from the synthesis are removed. orgsyn.org

Table 4: Typical Parameters for HPLC Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile) |

| Detector | UV detector (as the ester group has some UV absorbance) or an Evaporative Light Scattering Detector (ELSD) |

| Purpose | Purity assessment and quantitative analysis usherbrooke.ca |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to analyze the distribution of polymer chain lengths. nih.gov While this compound is a discrete molecule with a defined chain length (n=8), GPC is valuable for confirming its monodispersity.

The analysis can identify the presence of related impurities that differ in the number of ethylene glycol units (e.g., PEG7 or PEG9 analogues). The GPC system separates molecules based on their hydrodynamic volume; the desired PEG8 compound will elute as a single, sharp peak, while any oligomers of different lengths would appear as separate, smaller peaks. googleapis.com This confirms the homogeneity of the PEG chain, which is a critical quality attribute for its use in further applications.

Table 5: Application of GPC to this compound

| Parameter | Description |

|---|---|

| Principle | Separation based on molecular size in solution nih.gov |

| Primary Use | Confirmation of monodispersity and defined chain length (n=8) |

| Information Gained | Distribution of PEG oligomers, detection of shorter or longer chain impurities |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Surface-Sensitive Analytical Techniques

The functionalization of surfaces with molecules like this compound is a critical step in the development of advanced materials for biomedical devices, biosensors, and nanotechnology. This process involves the formation of a thin molecular layer that imparts specific chemical and physical properties to the underlying substrate. Verifying the success of this modification and characterizing the resulting layer's quality requires highly sensitive analytical methods capable of probing the top few nanometers of the material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are indispensable for this purpose, providing detailed information on the chemical composition, molecular arrangement, and surface topography of the modified material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition of Modified Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the elemental and chemical state composition of a material's surface. researchgate.neteag.com The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. eag.com By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is characteristic of a specific element and its chemical environment (i.e., its oxidation state and bonding partners). medkoo.com With a typical analysis depth of 1-10 nanometers, XPS is ideally suited for characterizing ultrathin molecular layers, such as a self-assembled monolayer (SAM) of this compound. thermofisher.commedkoo.com

When a substrate (e.g., silicon, gold, or a polymer) is modified with this compound, XPS analysis serves several key purposes:

Confirmation of Grafting: A successful modification is confirmed by the appearance of elemental signals corresponding to the linker molecule. An XPS survey scan of a surface modified with this compound would show the presence of Carbon (C), Oxygen (O), and Bromine (Br), alongside signals from the underlying substrate. eag.com

Quantitative Analysis: The relative peak areas in the XPS spectrum can be used to determine the atomic concentrations of the elements on the surface. This quantitative data provides insight into the efficiency of the surface reaction and the density of the grafted molecules. researchgate.net